molecular formula C22H25N3O3 B3467372 (3,4-DIMETHOXYPHENYL)[4-(1H-INDOL-3-YLMETHYL)PIPERAZINO]METHANONE

(3,4-DIMETHOXYPHENYL)[4-(1H-INDOL-3-YLMETHYL)PIPERAZINO]METHANONE

Cat. No.: B3467372
M. Wt: 379.5 g/mol
InChI Key: REIGZQIBTAERSH-UHFFFAOYSA-N
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Description

The compound (3,4-DIMETHOXYPHENYL)[4-(1H-INDOL-3-YLMETHYL)PIPERAZINO]METHANONE is a complex organic molecule that features both indole and piperazine moieties. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-DIMETHOXYPHENYL)[4-(1H-INDOL-3-YLMETHYL)PIPERAZINO]METHANONE typically involves multiple steps. One common route starts with the preparation of (3,4-dimethoxyphenyl)hydrazine from 2,3-dimethoxybenzoic acid. This intermediate is then reacted with dihydrofuran to form a mixture of tetrahydrofuran and hydrazone derivatives . The final step involves the reaction of these intermediates with 1H-indole-3-ylmethylpiperazine under specific conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

(3,4-DIMETHOXYPHENYL)[4-(1H-INDOL-3-YLMETHYL)PIPERAZINO]METHANONE can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the indole and piperazine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.

Biology

In biological research, (3,4-DIMETHOXYPHENYL)[4-(1H-INDOL-3-YLMETHYL)PIPERAZINO]METHANONE is studied for its potential as a therapeutic agent. It has shown promise in preliminary studies for its antiviral, anticancer, and anti-inflammatory properties .

Medicine

In medicine, this compound is being investigated for its potential use in drug development. Its ability to interact with multiple biological targets makes it a candidate for treating various diseases, including cancer and viral infections .

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (3,4-DIMETHOXYPHENYL)[4-(1H-INDOL-3-YLMETHYL)PIPERAZINO]METHANONE lies in its specific substitution pattern and the combination of indole and piperazine moieties. This unique structure allows it to interact with a broader range of biological targets, making it a versatile compound for research and development.

Properties

IUPAC Name

(3,4-dimethoxyphenyl)-[4-(1H-indol-3-ylmethyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O3/c1-27-20-8-7-16(13-21(20)28-2)22(26)25-11-9-24(10-12-25)15-17-14-23-19-6-4-3-5-18(17)19/h3-8,13-14,23H,9-12,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REIGZQIBTAERSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)CC3=CNC4=CC=CC=C43)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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